molecular formula C12H15FO B7846022 1-(3-Fluorophenyl)-4-methyl-pentan-2-one

1-(3-Fluorophenyl)-4-methyl-pentan-2-one

Cat. No.: B7846022
M. Wt: 194.24 g/mol
InChI Key: VFOQQVXUYFHUSG-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-4-methyl-pentan-2-one is an organic compound characterized by a fluorophenyl group attached to a pentan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)-4-methyl-pentan-2-one can be synthesized through several methods, including:

  • Friedel-Crafts Acylation: This involves the reaction of 3-fluorobenzene with 4-methylpentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Knoevenagel Condensation: This method involves the condensation of 3-fluorobenzaldehyde with 4-methylpentan-2-one in the presence of a base like piperidine.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-4-methyl-pentan-2-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-(3-Fluorophenyl)-4-methylpentanoic acid

  • Reduction: 1-(3-Fluorophenyl)-4-methylpentan-2-ol

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluorophenyl)-4-methyl-pentan-2-one has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for anti-inflammatory and analgesic drugs.

  • Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

1-(3-Fluorophenyl)-4-methyl-pentan-2-one is similar to other fluorinated aromatic ketones, such as 3-fluoroacetophenone and 3-fluorobenzophenone. its unique structure, particularly the presence of the methyl group at the 4-position, gives it distinct chemical and biological properties. These differences can influence its reactivity, binding affinity, and overall utility in various applications.

Comparison with Similar Compounds

  • 3-Fluoroacetophenone

  • 3-Fluorobenzophenone

  • 1-(3-Fluorophenyl)ethanone

  • 3-Fluorobenzaldehyde

This comprehensive overview highlights the significance of 1-(3-Fluorophenyl)-4-methyl-pentan-2-one in scientific research and industry. Its unique properties and versatile applications make it a valuable compound in various fields.

Properties

IUPAC Name

1-(3-fluorophenyl)-4-methylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-9(2)6-12(14)8-10-4-3-5-11(13)7-10/h3-5,7,9H,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOQQVXUYFHUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

102 mg of 1-(3-fluorophenyl)-4-methyl-2-pentanol, 122 mg of PCC, and 100 mg of MS-4A were dissolved in 1 mL of dichloromethane, followed by stirring at room temperature overnight. After completion of the reaction, the reaction liquid was filtered, water was added to the filtrate, followed by extraction with chloroform, and the organic layer was then washed with saturated brine, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The residue obtained was purified using PLC (chloroform alone) to obtain 36 mg (yield 36%) of a title compound as a pale yellow oily substance.
Quantity
102 mg
Type
reactant
Reaction Step One
Name
Quantity
122 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
36%

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